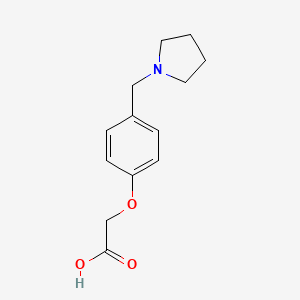
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid
Overview
Description
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, also known as 4-PMPA, is a synthetic molecule that has been used for a variety of applications in scientific research. It is a derivative of phenoxyacetic acid, a compound that is used as a building block for many different molecules. 4-PMPA is a versatile compound that has been used in a wide range of scientific research applications, from biochemical and physiological studies to drug development and testing.
Scientific Research Applications
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has been used for a variety of scientific research applications. It has been used as a substrate for enzyme kinetics studies, as a tool for studying the effects of drugs on enzyme activity, and as a model compound for studying the effects of drugs on physiological processes. This compound has also been used in drug development and testing, as it can be used to assess the pharmacological activity of drugs. Additionally, this compound has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
Mechanism of Action
The mechanism of action of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid is not well understood. However, it is thought to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting MAO, this compound is thought to increase the levels of these neurotransmitters in the brain, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought to act as an inhibitor of monoamine oxidase (MAO), which can lead to increased levels of serotonin and dopamine in the brain. This can lead to a variety of effects, including increased alertness, improved mood, and improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal studies.
Advantages and Limitations for Lab Experiments
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it is a versatile compound that can be used for a variety of scientific research applications. However, this compound has some limitations. Its mechanism of action is not well understood, and it has not been extensively studied in humans. Therefore, it is important to use caution when using this compound in experiments.
Future Directions
There are several potential future directions for (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid. One possibility is to further study its mechanism of action, as this could lead to a better understanding of its effects on the brain and body. Additionally, further research could be conducted to explore the potential therapeutic benefits of this compound, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, further research could be conducted to explore the potential side effects of this compound, as well as its potential interactions with other drugs.
properties
IUPAC Name |
2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXUKQXBKXEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






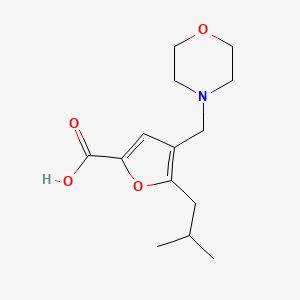


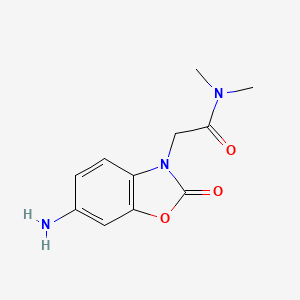
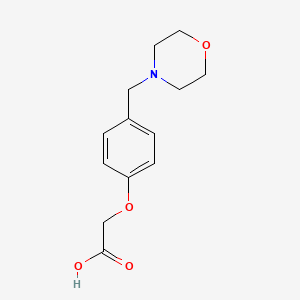
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
amine](/img/structure/B3163370.png)

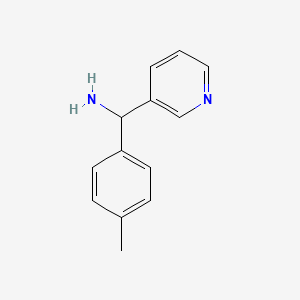

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)